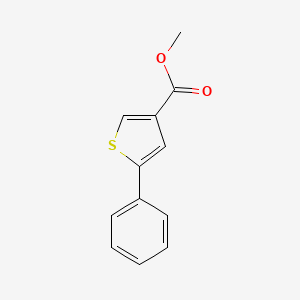
Methyl 5-phenylthiophene-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-phenylthiophene-3-carboxylate” is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, a similar compound, “methyl 2-amino-5-phenylthiophene-3-carboxylate”, is used for proteomics research2.
Synthesis Analysis
The synthesis of thiophene derivatives, which would include “Methyl 5-phenylthiophene-3-carboxylate”, has been a topic of interest in recent years3. However, specific synthesis methods for this compound are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “Methyl 5-phenylthiophene-3-carboxylate” is not explicitly mentioned in the search results. However, the molecular formula is C12H10O2S1, and the molecular weight is 218.27 g/mol1.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 5-phenylthiophene-3-carboxylate” are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-phenylthiophene-3-carboxylate” are not explicitly mentioned in the search results. However, the molecular formula is C12H10O2S1, and the molecular weight is 218.27 g/mol1.Applications De Recherche Scientifique
Pharmaceutical Research
Methyl 5-phenylthiophene-3-carboxylate derivatives have shown potential in pharmaceutical research. A study by Noguchi et al. (2003) focused on the synthesis of such derivatives as antirheumatic agents. They found that certain derivatives exhibited significant pharmacological effects, including antagonistic effects toward interleukin (IL)-1 and suppressive effects against adjuvant-induced arthritis in rats, outperforming the reference antirheumatic drug (Noguchi et al., 2003).
Chemical Synthesis and Modification
Various studies have explored the chemical synthesis and modification of compounds related to Methyl 5-phenylthiophene-3-carboxylate. For example, Corral et al. (1990) investigated the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate and its reaction with active hydrogen-containing compounds, demonstrating the versatility of these reactions in producing substituted compounds (Corral et al., 1990). Additionally, Barker et al. (2001) studied the nitration of similar compounds, providing insights into the chemical behavior and potential applications in organic synthesis (Barker et al., 2001).
Dye Chemistry
Methyl 5-phenylthiophene-3-carboxylate derivatives have been explored in dye chemistry. Karcı & Karcı (2012) synthesized bis-heterocyclic monoazo dyes based on the thiophene ring from ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate. These dyes were characterized for their solvatochromic behavior and tautomeric structures, offering potential applications in dyeing technologies (Karcı & Karcı, 2012).
Polymer Science
In the field of polymer science, compounds related to Methyl 5-phenylthiophene-3-carboxylate have been used to develop advanced materials. Wang et al. (2018) synthesized polythiophenes with carboxylate side chains for potential application in polymer solar cells. Their study highlighted the importance of the electronic structure of these polymers for photovoltaic performance (Wang et al., 2018).
Safety And Hazards
Specific safety and hazard information for “Methyl 5-phenylthiophene-3-carboxylate” is not readily available in the literature.
Orientations Futures
There are no specific future directions mentioned for “Methyl 5-phenylthiophene-3-carboxylate”. However, the field of drug conjugates, which could potentially include compounds like this, continues to advance with the application of new technologies4.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical supplier.
Propriétés
IUPAC Name |
methyl 5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-7-11(15-8-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVCVYFYEUWTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221578 | |
| Record name | 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenylthiophene-3-carboxylate | |
CAS RN |
38695-72-6 | |
| Record name | 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38695-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3264062.png)
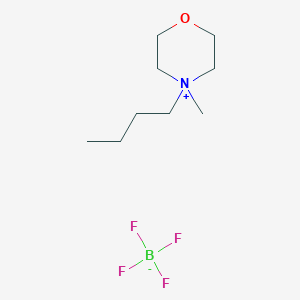
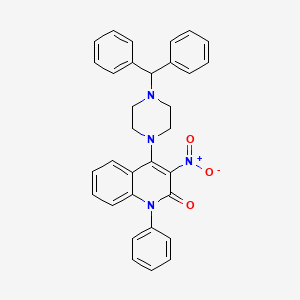
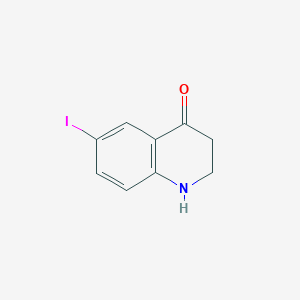
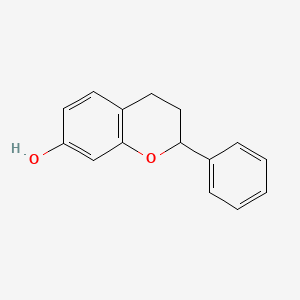
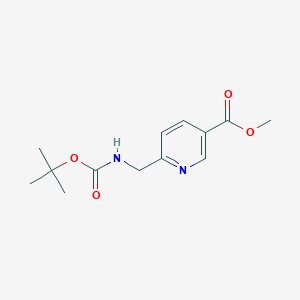
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B3264109.png)
![16-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B3264119.png)
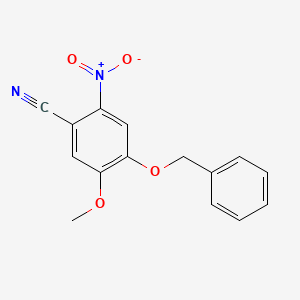
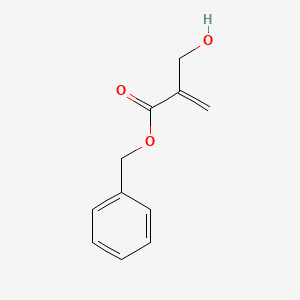
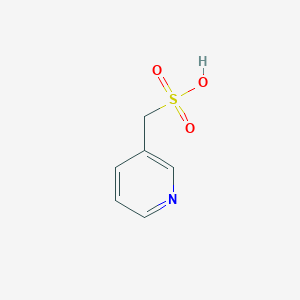
![(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3264145.png)
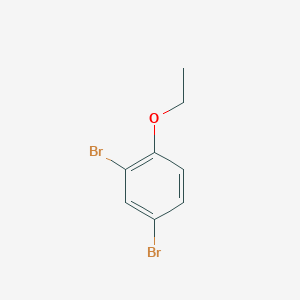
![tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B3264160.png)